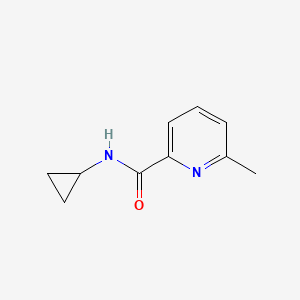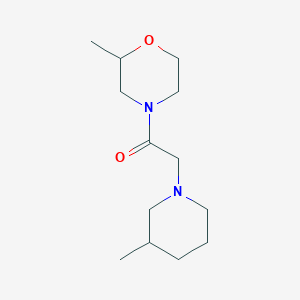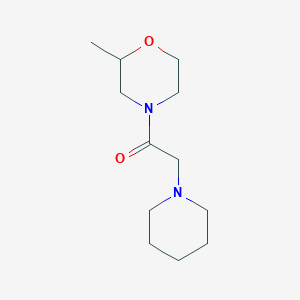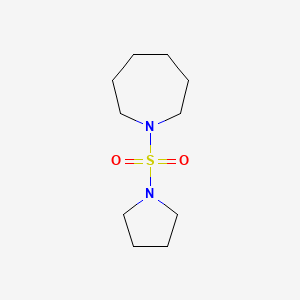
1-Pyrrolidin-1-ylsulfonylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidin-1-ylsulfonylazepane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the class of azepanes, which are seven-membered nitrogen heterocycles. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in research have been widely studied.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidin-1-ylsulfonylazepane involves binding to the extracellular surface of voltage-gated sodium channels, thereby preventing the influx of sodium ions into the cell. This leads to a decrease in the amplitude and frequency of action potentials, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have a significant impact on the function of the nervous system, particularly on the excitability of neurons. It has also been shown to affect the function of other ion channels, such as potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Pyrrolidin-1-ylsulfonylazepane in lab experiments is its ability to selectively target voltage-gated sodium channels. This allows researchers to study the function of these channels in a controlled manner. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Pyrrolidin-1-ylsulfonylazepane. One area of interest is the development of more selective and potent blockers of voltage-gated sodium channels. Another potential direction is the investigation of the role of these channels in various pathological conditions, such as epilepsy and chronic pain. Additionally, the use of this compound in drug discovery and development may also be explored.
In conclusion, this compound is a valuable tool in scientific research due to its ability to modulate ion channels, particularly voltage-gated sodium channels. Its mechanism of action, biochemical and physiological effects, and potential applications in research have been widely studied. Further research in this area may lead to the development of new treatments for various neurological and pathological conditions.
Synthesemethoden
The synthesis of 1-Pyrrolidin-1-ylsulfonylazepane involves the reaction of 1,5-diazepan-2-one with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with pyrrolidine to yield the final product. This method has been shown to be efficient and yields high purity products.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidin-1-ylsulfonylazepane has been used extensively in scientific research due to its ability to modulate ion channels. It has been shown to act as a potent blocker of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. This property makes it a valuable tool for studying the function of these channels in various physiological processes.
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-ylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14,12-9-5-6-10-12)11-7-3-1-2-4-8-11/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJRIKOJODUNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)

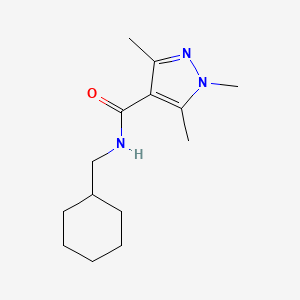




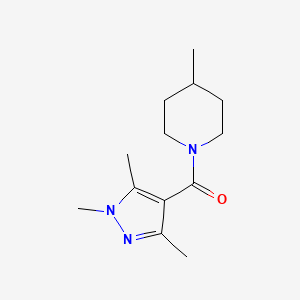
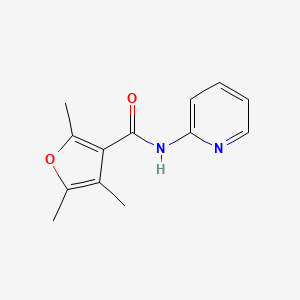
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
